In Vitro Amastigote Potency: 1.7-Fold Improvement Over Miltefosine
Antileishmanial agent-24 (compound 33) demonstrated an IC50 of 5.39 μM against intracellular L. donovani amastigotes, representing a 1.7-fold improvement in potency compared to the standard-of-care drug miltefosine (IC50 9.25 ± 0.17 μM) when tested in the same luciferase-expressing amastigote assay system [1].
| Evidence Dimension | In vitro potency against L. donovani intracellular amastigotes |
|---|---|
| Target Compound Data | IC50 = 5.39 μM |
| Comparator Or Baseline | Miltefosine, IC50 = 9.25 ± 0.17 μM |
| Quantified Difference | 1.7-fold lower IC50 (i.e., higher potency) |
| Conditions | Luciferase-expressing L. donovani amastigotes; 48 h incubation |
Why This Matters
This 1.7-fold potency advantage over the clinically approved miltefosine establishes a meaningful differentiation for researchers prioritizing potency in primary screening or mechanism-of-action studies.
- [1] Katiyar S, et al. Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents. Eur J Med Chem. 2023;261:115863. PMID: 37837672. View Source
